Levamlodipine Besylate

Overview

Description

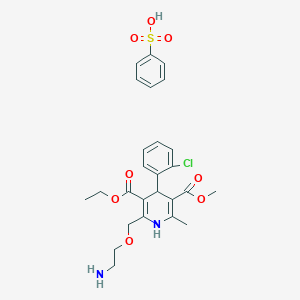

Levamlodipine Besylate, also known as S-Amlodipine Besylate, is a powerful dihydropyridine calcium channel blocker . It is used in the treatment of hypertension and angina . It is the pharmacologically active antihypertensive isomer of amlodipine .

Synthesis Analysis

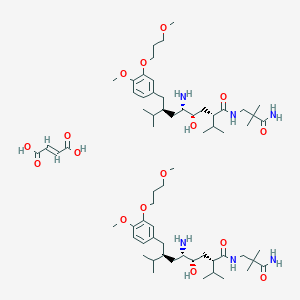

A synthesis method of this compound cyclization impurities has been described in a patent . The method involves taking (S) - (-) -3-ethyl-5-methyl-2- (2-aminoethoxymethyl) -4- (2-chlorphenyl) -1, 4-dihydro-6-methyl-3, 5-pyridine dicarboxylic ester benzene sulfonate as a raw material, pressurizing and cyclizing under an acidic environment, and obtaining the AMLDEG-3 through hydrogenation reduction .Molecular Structure Analysis

The molecular formula of this compound is C26H31ClN2O8S . The average mass is 567.051 Da and the monoisotopic mass is 566.148987 Da .Chemical Reactions Analysis

A bioequivalence study was carried out to compare the pharmacokinetic parameters between Levamlodipine (test formulation) at a single dose of 5 mg and amlodipine (reference formulation) at a single dose of 10 mg .Physical And Chemical Properties Analysis

This compound has a molecular formula of C26H31ClN2O8S and an average mass of 567.051 Da . More detailed physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors, number of H bond donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume are not available .Scientific Research Applications

Combination Therapy Applications

Levamlodipine besylate, primarily used for hypertension, shows increased efficacy when combined with other antihypertensive drugs. It is effective in treating hypertension and angina pectoris, and it improves left ventricular diastolic and renal function when used in combination therapies (Chen Qing-hua, 2011).

Clinical Efficacy in Hypertension Treatment

Studies have demonstrated that this compound, in combination with drugs like Metoprolol tartrate, significantly improves treatment efficacy for hypertension compared to this compound alone. This combination also reduces the incidence of adverse reactions (Zhao Jin, 2013).

Impact on Left Ventricle Diastolic Function and Ventricular Hypertrophy

This compound has been shown to positively affect left ventricle diastolic function and reduce ventricular hypertrophy in primary hypertension patients, indicating its potential benefit in cardiovascular health (Luo Xian-hu, 2012).

Efficacy in Combination with Atorvastatin

In hypertensive patients, combining this compound with Atorvastatin not only has a synergistic antihypertensive effect but also improves dyslipidemia and reduces cardiovascular and cerebrovascular events. This suggests its potential in comprehensive cardiovascular risk management (Wu Hong-fei, 2011).

Comparison with Amlodipine Besylate

Comparative studies between Levamlodipine and Amlodipine in hypertension treatment have found similar effectiveness, but Levamlodipine exhibits fewer adverse reactions and higher security (Meng Zhaok, 2015).

Bioequivalence Study

A bioequivalence study confirmed that both the test and reference this compound tablets were bioequivalent under fasting conditions, indicating the reliability of generic versions of the drug (Sumei Xu et al., 2017).

Treatment of COPD Accompanied by Hypertension

This compound has shown significant clinical effects in the treatment of COPD with comorbid hypertension, offering a therapeutic option for this patient population (Xu Weigan, 2013).

Mechanism of Action

Safety and Hazards

Future Directions

Levamlodipine is used to treat high blood pressure (hypertension) in adults and children at least 6 years old . Lowering blood pressure may lower your risk of a stroke or heart attack . Levamlodipine may also be used for purposes not listed in this medication guide .

Relevant Papers There are several relevant papers on Levamlodipine Besylate. One paper discusses the bioequivalence of this compound tablets in healthy Chinese subjects . Another paper discusses the effect of low-dose this compound in the treatment .

Biochemical Analysis

Biochemical Properties

Levamlodipine Besylate acts on the L-type of calcium channels . It blocks the transmembrane influx of calcium into the vascular and cardiac smooth muscles, resulting in vasodilation and hence a fall in blood pressure .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It inhibits L-type calcium channels in vascular smooth muscle, reducing peripheral vascular resistance and blood pressure . This inhibition of calcium influx in vascular smooth muscle leads to a greater degree of vasodilation than in cardiac muscle .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with L-type calcium channels . By blocking these channels, it inhibits the transmembrane influx of calcium ions into vascular and cardiac smooth muscles . This results in vasodilation and a subsequent decrease in blood pressure .

Temporal Effects in Laboratory Settings

In a single-dose randomized study, this compound showed a maximum plasma concentration (Cmax) of 8.3 to 9.3 ng/mL in 2 to 3 hrs (Tmax) after administration . It is extensively (about 90%) converted to inactive metabolites via hepatic metabolism .

Metabolic Pathways

This compound is primarily metabolized in the liver, with about 90% of it being converted to inactive metabolites . This metabolism is primarily mediated by CYP3A4 .

Transport and Distribution

This compound is distributed within cells and tissues via the bloodstream. After oral administration, it is absorbed into the bloodstream and transported to its site of action .

Subcellular Localization

This compound primarily acts on the L-type calcium channels located in the cell membrane of vascular and cardiac smooth muscles . By blocking these channels, it inhibits the transmembrane influx of calcium ions, leading to vasodilation and a decrease in blood pressure .

properties

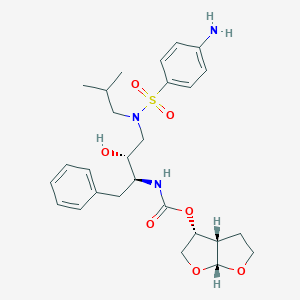

IUPAC Name |

benzenesulfonic acid;3-O-ethyl 5-O-methyl (4S)-2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN2O5.C6H6O3S/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;7-10(8,9)6-4-2-1-3-5-6/h5-8,17,23H,4,9-11,22H2,1-3H3;1-5H,(H,7,8,9)/t17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPBWCRDSRKPIDG-LMOVPXPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(NC(=C([C@@H]1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31ClN2O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

567.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

150566-71-5 | |

| Record name | 3,5-Pyridinedicarboxylic acid, 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-, 3-ethyl 5-methyl ester, (4S)-, benzenesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150566-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levamlodipine besylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150566715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LEVAMLODIPINE BESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/885H5YC40L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

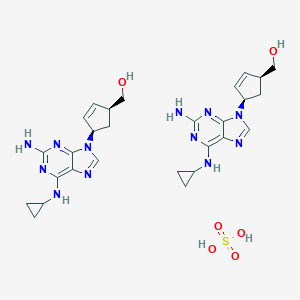

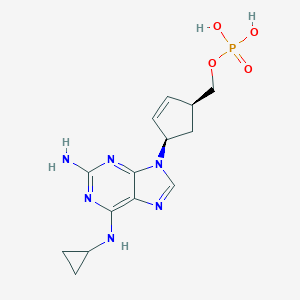

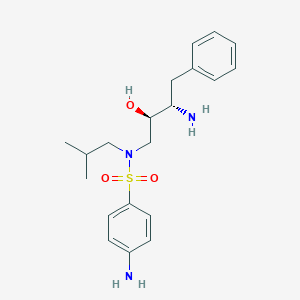

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.